molecular formula C18H18F3N5O B11035570 N-{(E)-3,4-dihydroisoquinolin-2(1H)-yl[(4,6-dimethylpyrimidin-2-yl)imino]methyl}-2,2,2-trifluoroacetamide

N-{(E)-3,4-dihydroisoquinolin-2(1H)-yl[(4,6-dimethylpyrimidin-2-yl)imino]methyl}-2,2,2-trifluoroacetamide

Cat. No.: B11035570
M. Wt: 377.4 g/mol
InChI Key: XKJCOYFWBGDGQG-UHFFFAOYSA-N
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Description

The compound N-{(E)-3,4-dihydroisoquinolin-2(1H)-yl[(4,6-dimethylpyrimidin-2-yl)imino]methyl}-2,2,2-trifluoroacetamide is a structurally complex molecule featuring a dihydroisoquinoline moiety linked via an imino-methyl bridge to a 4,6-dimethylpyrimidine ring. This compound belongs to a class of nitrogen-containing heterocycles, which are frequently explored for pharmaceutical applications due to their ability to interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions .

Properties

Molecular Formula

C18H18F3N5O

Molecular Weight

377.4 g/mol

IUPAC Name

N-[(E)-C-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4,6-dimethylpyrimidin-2-yl)carbonimidoyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C18H18F3N5O/c1-11-9-12(2)23-16(22-11)25-17(24-15(27)18(19,20)21)26-8-7-13-5-3-4-6-14(13)10-26/h3-6,9H,7-8,10H2,1-2H3,(H,22,23,24,25,27)

InChI Key

XKJCOYFWBGDGQG-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC(=O)C(F)(F)F)/N2CCC3=CC=CC=C3C2)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC(=O)C(F)(F)F)N2CCC3=CC=CC=C3C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-2,2,2-TRIFLUOROACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroisoquinoline with 4,6-dimethyl-2-pyrimidinylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of advanced catalytic systems and solvent-free conditions can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~1~-{3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-2,2,2-TRIFLUOROACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

N~1~-{3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-2,2,2-TRIFLUOROACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-{3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-2,2,2-TRIFLUOROACETAMIDE involves its interaction with specific molecular targets within the cell. The compound is known to bind to certain enzymes and receptors, modulating their activity and affecting various signaling pathways. This interaction can lead to changes in cellular functions, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically relevant molecules, including revaprazan (N-(4-fluorophenyl)-4,5-dimethyl-6-[(1RS)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl]pyrimidin-2-amine), a known potassium-competitive acid blocker (P-CAB) used in gastrointestinal therapeutics . Key differences include:

  • Pyrimidine Substitution: The target compound has 4,6-dimethylpyrimidine, whereas revaprazan features 4,5-dimethylpyrimidine.
  • Terminal Group : The trifluoroacetamide in the target compound replaces the 4-fluorophenyl group in revaprazan, which may influence solubility and pharmacokinetics.

Bis-Heterocyclic Derivatives

Enaminone-derived bis-heterocycles, such as bis-pyrimidines and bis-pyrazoles synthesized via DMF-DMA-mediated reactions , share the pyrimidine core but lack the dihydroisoquinoline and trifluoroacetamide groups. These differences highlight the unique hybrid architecture of the target compound, combining features of both aromatic and aliphatic heterocycles.

Comparative Data Table

Property/Feature Target Compound Revaprazan Bis-Pyrimidine Derivatives
Core Structure Dihydroisoquinoline + pyrimidine + trifluoroacetamide Dihydroisoquinoline + pyrimidine + 4-fluorophenyl Bis-pyrimidine or bis-pyrazole
Key Substituents 4,6-Dimethylpyrimidine; trifluoroacetamide 4,5-Dimethylpyrimidine; 4-fluorophenyl Variable alkyl/aryl groups
Electron Effects Strong electron-withdrawing (CF₃) Moderate electron-withdrawing (F) Neutral or electron-donating substituents
Potential Applications Hypothesized enzyme inhibition (e.g., kinases) Gastric acid suppression Antimicrobial or antitumor activity
Synthetic Route Likely involves imine coupling and acetylation Multi-step nucleophilic substitution DMF-DMA-mediated cyclization

Research Findings and Hypotheses

  • Pharmacological Potential: The trifluoroacetamide group may confer resistance to enzymatic degradation compared to revaprazan’s fluorophenyl group, as seen in other trifluoromethylated drugs .
  • Binding Interactions : The 4,6-dimethylpyrimidine could enhance hydrophobic interactions with target proteins, similar to bis-pyrimidine derivatives’ activity against microbial targets .
  • Synthetic Challenges: The imino-methyl bridge in the target compound may introduce steric hindrance during synthesis, unlike the more straightforward routes for bis-heterocycles .

Biological Activity

N-{(E)-3,4-dihydroisoquinolin-2(1H)-yl[(4,6-dimethylpyrimidin-2-yl)imino]methyl}-2,2,2-trifluoroacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 3,4-dihydroisoquinoline core linked to a 4,6-dimethylpyrimidine moiety via an imino group and is substituted with a trifluoroacetamide group. This unique structure is anticipated to influence its interaction with biological targets.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant inhibitory effects on various enzymes. For instance:

  • Acetylcholinesterase (AChE) : Compounds derived from isoquinoline structures have shown potent inhibition of AChE, which is crucial for neurotransmission and is a target in Alzheimer's disease therapy. A study reported IC50 values as low as 0.28 µM for similar derivatives .
  • Monoamine Oxidases (MAOs) : These enzymes are involved in the metabolism of neurotransmitters. The compounds demonstrated inhibition with IC50 values ranging from 0.91 µM to 2.81 µM against MAO-A and MAO-B respectively .

2. Antioxidant Activity

The trifluoroacetamide group may enhance the compound's antioxidant properties. Compounds in this class have been associated with scavenging free radicals and reducing oxidative stress, which is beneficial in neurodegenerative conditions .

3. Neuroprotective Effects

Studies suggest that derivatives of the isoquinoline framework can cross the blood-brain barrier (BBB), making them suitable candidates for neuroprotective therapies. For example, a derivative showed no toxicity at concentrations below 12.5 µM in neuronal cell lines .

Case Studies

StudyCompoundTargetIC50 ValueFindings
3eAChE0.28 µMPotent inhibitor with mixed inhibition patterns
3eMAO-B2.81 µMCompetitive inhibition observed
VariousAntioxidants-Demonstrated significant radical scavenging activity

The biological activity of this compound likely involves:

  • Binding Affinity : The structural components may facilitate strong binding to active sites of target enzymes.
  • Molecular Interactions : Hydrogen bonding and π-π interactions between the aromatic systems may enhance stability and specificity towards biological targets.

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